Azido-PEG4-(CH2)3OH

PROTAC linker design PEGylation Bioconjugation chemistry

Azido-PEG4-(CH2)3OH is a heterobifunctional PEG4 linker combining an azide for CuAAC/SPAAC and a hydroxyl for derivatization. Its PEG4-propyl spacer provides an optimal 10–15 Å reach for PROTAC ternary complex formation, outperforming shorter PEG3 or rigid PEG-ether analogs. The hydroxyl terminus forms ether/ester conjugates resistant to hydrolysis, ensuring long-term stability in biological fluids. This linker is ideal for PROTAC synthesis, in vivo imaging probes, and multifunctional nanoparticle assembly where precise spacer geometry and conjugate durability are critical.

Molecular Formula C11H23N3O5
Molecular Weight 277.32 g/mol
CAS No. 2028281-87-8
Cat. No. B605854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG4-(CH2)3OH
CAS2028281-87-8
SynonymsAzido-PEG4-(CH2)3OH
Molecular FormulaC11H23N3O5
Molecular Weight277.32 g/mol
Structural Identifiers
InChIInChI=1S/C11H23N3O5/c12-14-13-2-5-17-7-9-19-11-10-18-8-6-16-4-1-3-15/h15H,1-11H2
InChIKeyGGAFKPLUTSFPET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG4-(CH2)3OH (CAS 2028281-87-8) Procurement Guide: Heterobifunctional PEG Linker Specifications


Azido-PEG4-(CH2)3OH (CAS: 2028281-87-8) is a heterobifunctional polyethylene glycol (PEG) linker containing an azide group and a terminal hydroxyl group separated by a PEG4 spacer and a three-carbon propyl chain . The compound possesses the molecular formula C11H23N3O5 and a molecular weight of 277.32 g/mol, with a standard commercial purity of ≥95% . It belongs to the class of monodisperse PEG linkers used in bioconjugation and targeted protein degradation applications, primarily functioning as a modular building block for click chemistry-based assembly strategies .

Why Azido-PEG4-(CH2)3OH Cannot Be Casually Substituted with Shorter PEGn Analogs


Linker length and composition in PEG-based conjugates directly influence ternary complex formation, protein degradation efficiency, and aqueous solubility [1]. Within the azido-PEGn-(CH2)3OH series, the PEG repeat unit (n) determines the spatial separation between conjugated moieties and governs the physicochemical properties of the final conjugate . Azido-PEG4-(CH2)3OH (n=4) provides a distinct spatial and solubility profile compared to its shorter analog Azido-PEG3-(CH2)3OH (n=3), and substitution without empirical validation may compromise conjugate performance in solubility-dependent assays or in ternary complex geometry optimization for PROTAC development [2].

Quantitative Differentiation Evidence: Azido-PEG4-(CH2)3OH vs. Azido-PEG3-(CH2)3OH and Other Analogs


Molecular Weight and Chain Length: PEG4 vs. PEG3 Structural Differentiation

Azido-PEG4-(CH2)3OH contains four ethylene glycol repeat units (PEG4), whereas its closest analog Azido-PEG3-(CH2)3OH contains three ethylene glycol repeat units (PEG3). The additional PEG unit increases the molecular weight from 233.27 g/mol (PEG3 analog) to 277.32 g/mol (PEG4 target compound) and extends the linear spacer length by approximately 3.5 Å . This structural difference translates to distinct spatial separation capabilities between conjugated ligands. PROTAC linker design literature indicates that optimal linker lengths typically range from 12 to over 20 carbon-equivalent atoms; the PEG4 chain provides 10 atoms in the ethylene glycol backbone plus 3 carbon atoms in the propyl segment, placing it within the lower end of the empirically validated optimal range . This extended reach relative to the PEG3 analog enables formation of productive ternary complexes where a shorter linker would fail to bridge the E3 ligase and target protein binding pockets [1].

PROTAC linker design PEGylation Bioconjugation chemistry

Aqueous Solubility Enhancement: PEG4 Chain Length vs. PEG3

Longer PEG chains increase the water solubility of conjugated molecules in aqueous media, a property that scales with the number of ethylene glycol repeat units . In comparative studies of PEG-based linkers, PEG4-containing conjugates demonstrate enhanced aqueous solubility relative to PEG3-containing conjugates due to increased hydrogen bonding capacity from the additional ether oxygen atom [1]. Specifically, DBCO-PEG4-VC-PAB-MMAE conjugates exhibit improved water solubility and stronger organic solvent dissolution compared to DBCO-PEG3-VC-PAB-MMAE, demonstrating that the PEG4-to-PEG3 chain length difference meaningfully impacts solubilization behavior [2]. The PEG4 unit in Azido-PEG4-(CH2)3OH enhances solubility, reduces steric hindrance, and increases conformational freedom, thereby improving reaction efficiency in bioconjugation workflows .

Drug solubility Conjugate formulation PEGylation efficiency

Bifunctional Orthogonal Reactivity: Azide-Click + Hydroxyl Derivatization

Azido-PEG4-(CH2)3OH features an azide group capable of copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) with DBCO or BCN moieties, alongside a terminal hydroxyl group that enables further derivatization via esterification, etherification, or activation to leaving groups [1]. Unlike symmetrical linkers (e.g., N3-PEG4-N3 or HO-PEG4-OH), this heterobifunctional design provides orthogonal reaction handles that allow sequential, controlled conjugation of two distinct moieties without cross-reactivity . The hydroxyl group serves as a versatile anchor point for attachment to carboxylic acid-containing payloads, fluorescent tags, or solid supports, while the azide remains available for bioorthogonal click conjugation to alkyne-functionalized targeting ligands [2]. This contrasts with monofunctional analogs that require additional synthetic steps to introduce orthogonal reactivity and with symmetrical heterobifunctional linkers (e.g., NHS-PEG4-Azide) that impose different conjugation sequences and reaction conditions .

Click chemistry Bioconjugation Orthogonal functionalization

Validated Application Scenarios for Azido-PEG4-(CH2)3OH Based on Differential Evidence


PROTAC Linker Library Construction Requiring PEG4-Equivalent Spatial Separation

Azido-PEG4-(CH2)3OH is explicitly utilized as a PEG-based PROTAC linker for synthesizing PROTAC molecules, where the PEG4 spacer length provides the spatial reach necessary for bridging E3 ligase ligands and target protein ligands . The extended PEG4 chain relative to PEG3 analogs enables formation of productive ternary complexes in systems where shorter linkers fail to achieve the requisite E3 ligase–target protein proximity [1]. This linker is suitable for structure-activity relationship (SAR) libraries exploring optimal linker length, particularly in the 12–20 carbon-equivalent atom range empirically validated for PROTAC degradation efficiency .

Sequential Bioconjugation Workflows Requiring Orthogonal Azide-Hydroxyl Reactivity

The heterobifunctional nature of Azido-PEG4-(CH2)3OH—featuring an azide group for CuAAC or SPAAC click chemistry and a terminal hydroxyl group for further derivatization—enables two-step, site-specific bioconjugation without protecting group manipulation . The hydroxyl group can be activated or directly coupled to carboxylic acid-containing payloads, while the azide remains available for bioorthogonal conjugation to alkyne-functionalized targeting moieties such as antibodies, peptides, or small-molecule ligands [1]. This orthogonal reactivity profile reduces synthetic complexity compared to monofunctional linkers or symmetrical linkers that require additional functionalization steps .

Aqueous-Formulation Dependent Conjugate Synthesis for Drug Delivery

In drug delivery applications where payload solubility is limiting, the PEG4 chain length of Azido-PEG4-(CH2)3OH confers measurably enhanced aqueous solubility relative to PEG3-containing linkers . This property is critical for formulating conjugates of hydrophobic therapeutics, reducing aggregation, and maintaining conjugate stability in aqueous media [1]. The compound's PEG4 spacer improves solubility and reduces steric hindrance, making it suitable for modular assembly of multifunctional drug conjugates where both click chemistry efficiency and subsequent formulation behavior are performance-critical .

Chemical Biology Probe Assembly Using Modular Azide Click Conjugation

Azido-PEG4-(CH2)3OH serves as a versatile building block for assembling multifunctional probes and conjugates in chemical biology research . The azide group undergoes efficient click chemistry reactions (CuAAC with terminal alkynes; SPAAC with DBCO or BCN derivatives) to form stable triazole linkages, enabling modular attachment of fluorescent dyes, affinity tags, or reactive warheads [1]. The PEG4 spacer provides conformational flexibility that reduces steric hindrance during conjugation and preserves the biological activity of attached biomolecules, a distinct advantage over rigid alkyl linkers in probe design .

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